4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine 4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14660923
InChI: InChI=1S/C10H9Cl2N3/c11-8-3-1-2-7(4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14)
SMILES:
Molecular Formula: C10H9Cl2N3
Molecular Weight: 242.10 g/mol

4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine

CAS No.:

Cat. No.: VC14660923

Molecular Formula: C10H9Cl2N3

Molecular Weight: 242.10 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-(3-chlorobenzyl)-1h-pyrazol-3-amine -

Specification

Molecular Formula C10H9Cl2N3
Molecular Weight 242.10 g/mol
IUPAC Name 4-chloro-1-[(3-chlorophenyl)methyl]pyrazol-3-amine
Standard InChI InChI=1S/C10H9Cl2N3/c11-8-3-1-2-7(4-8)5-15-6-9(12)10(13)14-15/h1-4,6H,5H2,(H2,13,14)
Standard InChI Key VSVOSVSOHKWARJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)N)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrazole core functionalized with two chlorine atoms: one at the 4-position of the heterocyclic ring and another on the benzyl group attached to the 1-position. The amine group at the 3-position introduces polarity, enabling hydrogen bonding interactions critical for biological activity. Computational analyses, including electrostatic potential mapping, reveal that the electron-withdrawing chlorine atoms create a polarized ring system, directing electrophilic attacks to the C5 position of the pyrazole.

Table 1: Physicochemical Properties of 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine

PropertyValue
Molecular FormulaC₁₀H₉Cl₂N₃
Molecular Weight (g/mol)242.10
ClogP2.8
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds3

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine typically involves a two-step process:

  • Pyrazole Ring Formation: Condensation of hydrazine with 1,3-diketones under acidic or basic conditions yields the pyrazole core. For example, reacting hydrazine hydrate with ethyl acetoacetate in ethanol under reflux produces 3-aminopyrazole intermediates.

  • Benzylation: Introducing the 3-chlorobenzyl group via nucleophilic substitution. This step employs 3-chlorobenzyl chloride and a base such as sodium hydride in dimethylformamide (DMF), achieving yields of 65–75% after purification by column chromatography.

Industrial-Scale Optimization

Industrial production leverages continuous flow reactors to enhance efficiency. Catalytic systems, such as copper(I) bromide, reduce reaction times from 12 hours to under 2 hours while maintaining yields above 80%. Post-synthesis purification utilizes simulated moving bed (SMB) chromatography, ensuring >99% purity for pharmaceutical applications.

Biological Activity and Mechanisms

Kinase Inhibition

The compound exhibits potent inhibition of AKT2/PKBβ kinase, a key regulator of cell survival pathways in cancer. In glioblastoma models, it demonstrated an IC₅₀ of 1.2 μM, outperforming first-generation inhibitors like MK-2206. Mechanistic studies reveal that the chlorobenzyl group occupies a hydrophobic pocket in the kinase’s ATP-binding site, while the amine forms hydrogen bonds with Glu234 and Asp293 residues.

Table 2: Kinase Inhibition Profile

Kinase TargetIC₅₀ (μM)Selectivity Index (vs. Normal Cells)
AKT2/PKBβ1.212.4
ERK83.44.8
GSK3β0.2318.9

Anticancer Efficacy

In vivo studies using patient-derived xenograft (PDX) models of glioblastoma showed a 60% reduction in tumor volume after 28 days of treatment (10 mg/kg, daily oral dosing). The compound also inhibited metastasis in triple-negative breast cancer models by suppressing MMP-9 expression, a metalloproteinase involved in extracellular matrix remodeling.

Comparative Analysis with Structural Analogs

Halogen Substitution Effects

Replacing the 3-chlorobenzyl group with a 2-fluorobenzyl moiety (C₁₀H₉ClFN₃) reduces ClogP to 2.3, enhancing aqueous solubility but decreasing blood-brain barrier penetration. Conversely, a 2,6-dichlorobenzyl analog (C₁₀H₈Cl₃N₃) exhibits a ClogP of 3.2, favoring CNS targeting but requiring formulation with solubility-enhancing excipients.

Table 3: Comparative Physicochemical Properties

CompoundMolecular WeightClogPAKT2 IC₅₀ (μM)
4-Chloro-1-(3-chlorobenzyl)-1H-pyrazol-3-amine242.102.81.2
4-Bromo-1-(3-chlorobenzyl)-1H-pyrazol-3-amine281.563.11.5
4-Chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-amine225.652.32.8

Applications in Drug Development

Prodrug Strategies

To address solubility limitations, prodrug derivatives incorporating acetylated amines have been synthesized. These derivatives exhibit 3-fold higher oral bioavailability in rodent models, with sustained plasma concentrations over 24 hours.

Combination Therapies

Synergistic effects were observed when co-administered with temozolomide in glioblastoma models, reducing the effective dose of both agents by 40%. This combination also delayed the emergence of chemoresistance, a common challenge in glioma treatment.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator